molecular formula C7H13N3O B1431792 (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol CAS No. 1423033-55-9

(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol

Cat. No.: B1431792
CAS No.: 1423033-55-9
M. Wt: 155.2 g/mol
InChI Key: YHEHJNDTUBEPMU-UHFFFAOYSA-N
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Description

(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol is a chemical compound belonging to the triazole family. Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This specific compound is characterized by a methyl group at the 5-position, a propyl group at the 4-position, and a methanol group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-propyl-3-amino-5-methyl-1,2,4-triazole with formaldehyde in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)formaldehyde or (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)carboxylic acid.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, and this compound is no exception.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Triazole derivatives are often used in the development of pharmaceuticals due to their stability and bioactivity.

Industry

In the industrial sector, this compound is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol
  • (5-methyl-4-butyl-4H-1,2,4-triazol-3-yl)methanol
  • (5-methyl-4-isopropyl-4H-1,2,4-triazol-3-yl)methanol

Uniqueness

(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol is unique due to its specific substitution pattern on the triazole ring. The presence of a propyl group at the 4-position and a methanol group at the 3-position provides distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(5-methyl-4-propyl-1,2,4-triazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-3-4-10-6(2)8-9-7(10)5-11/h11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEHJNDTUBEPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=C1CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423033-55-9
Record name (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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